molecular formula C6H11NO4 B13594667 Methyl3-[(methoxycarbonyl)amino]propanoate

Methyl3-[(methoxycarbonyl)amino]propanoate

Cat. No.: B13594667
M. Wt: 161.16 g/mol
InChI Key: WBQDHKPEBCPIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl3-[(methoxycarbonyl)amino]propanoate is an organic compound with the molecular formula C6H11NO4 It is a derivative of propanoic acid and is characterized by the presence of a methoxycarbonyl group and an amino group attached to the propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl3-[(methoxycarbonyl)amino]propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminopropanoic acid with methyl chloroformate under basic conditions. The reaction proceeds as follows:

    Starting Materials: 3-aminopropanoic acid and methyl chloroformate.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-aminopropanoic acid is dissolved in a suitable solvent such as dichloromethane, and methyl chloroformate is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.

    Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale production typically employs automated systems for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl3-[(methoxycarbonyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted amino esters.

Scientific Research Applications

Methyl3-[(methoxycarbonyl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl3-[(methoxycarbonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(tert-butoxycarbonyl)amino]propanoate: Similar in structure but with a tert-butoxycarbonyl protecting group.

    Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate: Contains an additional methoxy group on the propyl chain.

Uniqueness

Methyl3-[(methoxycarbonyl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxycarbonyl and amino groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

methyl 3-(methoxycarbonylamino)propanoate

InChI

InChI=1S/C6H11NO4/c1-10-5(8)3-4-7-6(9)11-2/h3-4H2,1-2H3,(H,7,9)

InChI Key

WBQDHKPEBCPIJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.